- Engaging α-Fluorocarboxylic Acids Directly in Decarboxylative C-C Bond Formation, ACS Catalysis, 2020, 10(7), 4451-4459
Cas no 934342-39-9 (1-[(tert-butoxy)carbonyl]-3-fluoropiperidine-3-carboxylic acid)
934342-39-9 structure
Product Name:1-[(tert-butoxy)carbonyl]-3-fluoropiperidine-3-carboxylic acid
Numéro CAS:934342-39-9
Le MF:C11H18FNO4
Mégawatts:247.263327121735
MDL:MFCD11847195
CID:1056663
PubChem ID:49761215
Update Time:2025-05-23
1-[(tert-butoxy)carbonyl]-3-fluoropiperidine-3-carboxylic acid Propriétés chimiques et physiques
Nom et identifiant
-
- 1-(tert-Butoxycarbonyl)-3-fluoropiperidine-3-carboxylic acid
- 1-Boc-3-fluoropiperidine-3-carboxylic Acid
- 3-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid
- 3-FLUORO-1,3-PIPERIDINEDICARBOXYLIC ACID 1-TERT-BUTYL ESTER
- 1-[(tert-butoxy)carbonyl]-3-fluoropiperidine-3-carboxylic acid
- C11H18FNO4
- BUOPUFGUVSXFRG-UHFFFAOYSA-N
- 5079AJ
- TRA0037574
- PB23914
- FCH1628424
- SY014959
- AB0063413
- AX8231992
- 1-(tert-butoxycarbonyl)-3-fluoro
- 1-(1,1-Dimethylethyl) 3-fluoro-1,3-piperidinedicarboxylate (ACI)
-
- MDL: MFCD11847195
- Piscine à noyau: 1S/C11H18FNO4/c1-10(2,3)17-9(16)13-6-4-5-11(12,7-13)8(14)15/h4-7H2,1-3H3,(H,14,15)
- La clé Inchi: BUOPUFGUVSXFRG-UHFFFAOYSA-N
- Sourire: O=C(N1CC(C(O)=O)(F)CCC1)OC(C)(C)C
Propriétés calculées
- Qualité précise: 247.12200
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 5
- Comptage des atomes lourds: 17
- Nombre de liaisons rotatives: 3
- Complexité: 326
- Surface topologique des pôles: 66.8
Propriétés expérimentales
- Dense: 1.22
- Point d'ébullition: 346°C at 760 mmHg
- Point d'éclair: 163℃
- Le PSA: 66.84000
- Le LogP: 1.74810
1-[(tert-butoxy)carbonyl]-3-fluoropiperidine-3-carboxylic acid Informations de sécurité
- Description des dangers: H302-H315-H319-H335
- Conditions de stockage:Sealed in dry,2-8°C
1-[(tert-butoxy)carbonyl]-3-fluoropiperidine-3-carboxylic acid Données douanières
- Code HS:2933399090
- Données douanières:
Code douanier chinois:
2933399090Résumé:
2933399090. Autres composés ayant un cycle pyridine non condensé sur leur structure. TVA: 17,0%. Taux de remboursement: 13,0%. Conditions réglementaires: aucune. Tarif de traitement de la nation la plus favorisée: 6,5%. Tarif général: 20,0%
Éléments de déclaration:
Nom du produit composition contenu utilisation Veuillez indiquer l'apparence Urotropine 6 - caprolactame Veuillez indiquer l'apparence Signature Date
Résumé:
2933399090. Autres composés dont la structure contient un cycle pyridine non épaissi, hydrogéné ou non. TVA: 17,0%. Taux de remboursement: 13,0%. Traitement de la nation la plus favorisée: 6,5%. Droits généraux: 20,0%
1-[(tert-butoxy)carbonyl]-3-fluoropiperidine-3-carboxylic acid PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-GC189-1g |
1-[(tert-butoxy)carbonyl]-3-fluoropiperidine-3-carboxylic acid |
934342-39-9 | 97% | 1g |
1175.0CNY | 2021-07-14 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-GC189-250mg |
1-[(tert-butoxy)carbonyl]-3-fluoropiperidine-3-carboxylic acid |
934342-39-9 | 97% | 250mg |
617CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-GC189-100mg |
1-[(tert-butoxy)carbonyl]-3-fluoropiperidine-3-carboxylic acid |
934342-39-9 | 97% | 100mg |
233CNY | 2021-05-07 | |
| abcr | AB439841-250 mg |
1-(tert-Butoxycarbonyl)-3-fluoropiperidine-3-carboxylic acid, 95%; . |
934342-39-9 | 95% | 250MG |
€135.80 | 2022-03-02 | |
| abcr | AB439841-1 g |
1-(tert-Butoxycarbonyl)-3-fluoropiperidine-3-carboxylic acid, 95%; . |
934342-39-9 | 95% | 1g |
€228.20 | 2022-03-02 | |
| abcr | AB439841-5 g |
1-(tert-Butoxycarbonyl)-3-fluoropiperidine-3-carboxylic acid, 95%; . |
934342-39-9 | 95% | 5g |
€634.20 | 2022-03-02 | |
| Chemenu | CM109099-250mg |
1-[(tert-butoxy)carbonyl]-3-fluoropiperidine-3-carboxylic acid |
934342-39-9 | 97% | 250mg |
$65 | 2024-07-19 | |
| Chemenu | CM109099-1g |
1-[(tert-butoxy)carbonyl]-3-fluoropiperidine-3-carboxylic acid |
934342-39-9 | 97% | 1g |
$142 | 2024-07-19 | |
| Chemenu | CM109099-5g |
1-[(tert-butoxy)carbonyl]-3-fluoropiperidine-3-carboxylic acid |
934342-39-9 | 97% | 5g |
$519 | 2024-07-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T82370-250mg |
1-(tert-Butoxycarbonyl)-3-fluoropiperidine-3-carboxylic acid |
934342-39-9 | 97% | 250mg |
¥299.0 | 2023-09-06 |
1-[(tert-butoxy)carbonyl]-3-fluoropiperidine-3-carboxylic acid Méthode de production
Méthode de production 1
Conditions de réaction
1.1 Reagents: Lithium bis(trimethylsilyl)amide , tert-Butyldimethylsilyl chloride Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt
1.2 Reagents: Selectfluor Solvents: Acetonitrile ; 0 °C; 0 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 4
1.4 Reagents: Sodium hydroxide Solvents: Water ; pH 10
1.2 Reagents: Selectfluor Solvents: Acetonitrile ; 0 °C; 0 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 4
1.4 Reagents: Sodium hydroxide Solvents: Water ; pH 10
Référence
Méthode de production 2
Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 2 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
Référence
- Preparation of pyrimidine biaryl compounds as CDK9 inhibitors, World Intellectual Property Organization, , ,
Méthode de production 3
Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; rt; 2 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
Référence
- Arylpyridine compounds as kinase inhibitors and their preparation and use in the treatment of CDK9-mediated diseases, World Intellectual Property Organization, , ,
Méthode de production 4
Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; rt; 2 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
Référence
- Bipyridines as CDK9 inhibitors and their preparation and use for the treatment of proliferative diseases, World Intellectual Property Organization, , ,
Méthode de production 5
Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 2 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
Référence
- Preparation of pyridine biaryl amine compounds as CDK9 inhibitors, World Intellectual Property Organization, , ,
Méthode de production 6
Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 2 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
Référence
- Pyrazinylpyridines as CDK inhibitors and their preparation and use for the treatment of proliferative diseases, World Intellectual Property Organization, , ,
Méthode de production 7
Conditions de réaction
Référence
- Pyrazolo[1,5-a]pyrimidine compounds as protein kinase inhibitors and their preparation, pharmaceutical compositions and their use in the treatment of protein kinase-mediated diseases, United States, , ,
1-[(tert-butoxy)carbonyl]-3-fluoropiperidine-3-carboxylic acid Raw materials
- 1-tert-butoxycarbonylpiperidine-3-carboxylic acid
- 1-Tert-butyl 3-methyl 3-fluoropiperidine-1,3-dicarboxylate
1-[(tert-butoxy)carbonyl]-3-fluoropiperidine-3-carboxylic acid Preparation Products
1-[(tert-butoxy)carbonyl]-3-fluoropiperidine-3-carboxylic acid Littérature connexe
-
Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
-
Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
-
Richa Sardessai,Shobhana Krishnaswamy,Mysore S. Shashidhar CrystEngComm, 2012,14, 8010-8016
-
Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
-
Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
Related Categories
- Solvants et chimiques organiques Composés organiques composés hétérocycliques organiques Piperidines Acides piperidinocarboxyliques
- Solvants et chimiques organiques Composés organiques composés hétérocycliques organiques Piperidines Acides piperidinocarboxyliques et dérivés Acides piperidinocarboxyliques
934342-39-9 (1-[(tert-butoxy)carbonyl]-3-fluoropiperidine-3-carboxylic acid) Produits connexes
- 1001754-59-1(1-[(tert-butoxy)carbonyl]-3-fluoropyrrolidine-3-carboxylic acid)
- 1241725-65-4(O1-tert-butyl O3-methyl 5-fluoropiperidine-1,3-dicarboxylate)
- 1268519-63-6(3-(1-tert-butoxycarbonyl-4-piperidyl)-2-fluoro-propanoic Acid)
- 1823865-48-0(1-(tert-Butoxycarbonyl)-3,5,5-trifluoropiperidine-3-carboxylic acid)
- 1438852-73-3((3S)-1-[(tert-butoxy)carbonyl]-3-fluoropyrrolidine-3-carboxylic acid)
- 2305079-84-7(cis-5-Fluoro-piperidine-1,3-dicarboxylic acid 1-tert-butyl ester 3-methyl ester)
- 1228631-45-5(1-tert-Butyl 3-ethyl 3-fluoropiperidine-1,3-dicarboxylate)
- 614731-04-3(1-tert-butoxycarbonyl-4-fluoro-piperidine-4-carboxylic acid)
- 1241725-64-3(1-tert-butoxycarbonyl-5-fluoro-piperidine-3-carboxylic acid)
- 934342-31-1(1-Tert-butyl 3-methyl 3-fluoropiperidine-1,3-dicarboxylate)
Fournisseurs recommandés
Shanghai Pearlk Chemicals Co., Ltd.
Membre gold
Fournisseur de Chine
Lot
Beyond Pharmaceutical Co., Ltd
Membre gold
Fournisseur de Chine
Réactif
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membre gold
Fournisseur de Chine
Réactif
TAIXING JOXIN BIO-TEC CO.,LTD.
Membre gold
Fournisseur de Chine
Lot
Shanghai Joy Biotech Ltd
Membre gold
Fournisseur de Chine
Lot